molecular formula C12H18N2O4S B3956509 N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B3956509
M. Wt: 286.35 g/mol
InChI Key: GYDSXWAKJDHRJJ-UHFFFAOYSA-N
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Description

N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with a methoxyphenyl moiety. Sulfonamides are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further substituted with an acetamide group.

Properties

IUPAC Name

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9(8-18-3)14-19(16,17)12-6-4-11(5-7-12)13-10(2)15/h4-7,9,14H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSXWAKJDHRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-methoxypropan-2-yl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the sulfonamide and acetamide groups.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. This is particularly relevant in the case of bacterial enzymes, where the compound can act as an antimicrobial agent by disrupting essential metabolic pathways. The methoxy and acetamide groups may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

N-{4-[(1-methoxypropan-2-yl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives, such as:

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

These compounds share similar structural features but differ in the position of the methoxy group on the phenyl ring. This variation can lead to differences in their biological activity and chemical reactivity. This compound is unique due to its specific substitution pattern, which may confer distinct properties in terms of enzyme inhibition and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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